molecular formula C18H26ClN3O3 B6971550 2-[5-Chloro-2-[4-(hydroxymethyl)piperidin-1-yl]anilino]-1-morpholin-4-ylethanone

2-[5-Chloro-2-[4-(hydroxymethyl)piperidin-1-yl]anilino]-1-morpholin-4-ylethanone

Cat. No.: B6971550
M. Wt: 367.9 g/mol
InChI Key: JQPCZZXBBDIUIE-UHFFFAOYSA-N
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Description

2-[5-Chloro-2-[4-(hydroxymethyl)piperidin-1-yl]anilino]-1-morpholin-4-ylethanone is a complex organic compound featuring a piperidine ring, a morpholine ring, and a chlorinated aniline moiety

Properties

IUPAC Name

2-[5-chloro-2-[4-(hydroxymethyl)piperidin-1-yl]anilino]-1-morpholin-4-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O3/c19-15-1-2-17(21-5-3-14(13-23)4-6-21)16(11-15)20-12-18(24)22-7-9-25-10-8-22/h1-2,11,14,20,23H,3-10,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPCZZXBBDIUIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=C(C=C(C=C2)Cl)NCC(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-Chloro-2-[4-(hydroxymethyl)piperidin-1-yl]anilino]-1-morpholin-4-ylethanone typically involves multiple steps:

    Formation of the Piperidine Intermediate: The initial step involves the synthesis of 4-(hydroxymethyl)piperidine. This can be achieved through the reduction of 4-piperidone using sodium borohydride in methanol.

    Chlorination of Aniline: The next step is the chlorination of aniline to form 5-chloro-2-nitroaniline. This is typically done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Coupling Reaction: The 4-(hydroxymethyl)piperidine is then coupled with 5-chloro-2-nitroaniline under reductive conditions using a catalyst like palladium on carbon (Pd/C) in the presence of hydrogen gas to form the desired aniline derivative.

    Formation of the Morpholine Ring: The final step involves the reaction of the aniline derivative with morpholine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group in the intermediate stages can be reduced to an amine using hydrogenation over a palladium catalyst.

    Substitution: The chlorine atom on the aniline ring can undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with palladium catalyst.

    Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC), thionyl chloride.

Major Products

    Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.

    Reduction: Formation of the amine derivative from the nitro compound.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules. It could be used in the development of enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, 2-[5-Chloro-2-[4-(hydroxymethyl)piperidin-1-yl]anilino]-1-morpholin-4-ylethanone could be investigated for its potential therapeutic effects. Its structural features suggest it might interact with biological targets involved in diseases such as cancer or neurological disorders.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals. Its ability to undergo various chemical reactions makes it a valuable intermediate in the production of complex organic compounds.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with biological targets. Generally, it could act by binding to enzymes or receptors, thereby modulating their activity. The presence of the piperidine and morpholine rings suggests potential interactions with neurotransmitter receptors or ion channels.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-Chloro-2-(methylamino)phenyl]-1-morpholin-4-ylethanone
  • 2-[5-Chloro-2-(ethylamino)phenyl]-1-morpholin-4-ylethanone
  • 2-[5-Chloro-2-(dimethylamino)phenyl]-1-morpholin-4-ylethanone

Uniqueness

Compared to similar compounds, 2-[5-Chloro-2-[4-(hydroxymethyl)piperidin-1-yl]anilino]-1-morpholin-4-ylethanone is unique due to the presence of the hydroxymethyl group on the piperidine ring. This functional group allows for additional chemical modifications, potentially enhancing its biological activity or altering its pharmacokinetic properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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